2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

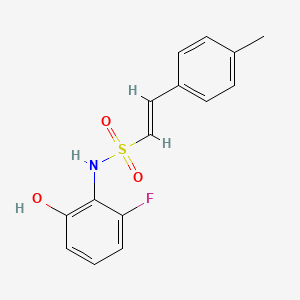

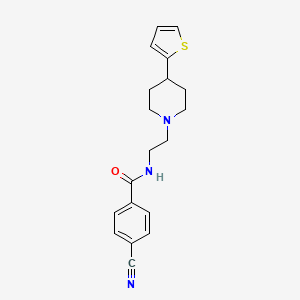

The compound “2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. This core is substituted at the 2-position with a sulfonyl group, which is itself substituted with a 3-(Tert-butyl)-4-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the benzene ring, the polarity of the sulfonyl group, and the steric bulk of the tert-butyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzene ring could undergo electrophilic aromatic substitution, and the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could enhance its solubility in polar solvents .科学的研究の応用

Synthesis and Stereochemistry

Cyclization Reactions : Research by Ukrainets et al. (2014) and Sugiura et al. (1998) focuses on cyclization reactions involving derivatives similar to the compound , exploring how different bases and reaction conditions affect the formation of complex heterocyclic structures (Ukrainets et al., 2014); (Sugiura et al., 1998).

Stereochemical Analysis : Stereochemical aspects of similar compounds are studied by Sugiura et al. (1997), providing insights into the configurations and isomeric forms of such compounds (Sugiura et al., 1997).

Synthesis Methods and Molecular Interactions

Cascade Synthesis : Zhang et al. (2016) describe a method for synthesizing 3-arylsulfonylquinoline derivatives, which are structurally related to the compound of interest, highlighting the use of tert-butyl hydroperoxide in these processes (Zhang et al., 2016).

Photooxygenation Studies : The work of Baciocchi et al. (2006) examines the photooxygenation of tert-alkyl phenyl sulfides, providing insights into the behavior of such compounds under specific conditions, which could be relevant to the compound (Baciocchi et al., 2006).

Pharmacological and Biological Applications

Anticancer Research : Redda et al. (2010) explore the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, focusing on their potential as anticancer agents, indicating a possible area of application for the compound (Redda et al., 2010).

Angiotensin II Antagonists : Ashton et al. (1994) discuss the development of triazolinone biphenylsulfonamide derivatives, which includes structures similar to the compound in focus, for their use as angiotensin II antagonists with implications in cardiovascular treatments (Ashton et al., 1994).

作用機序

将来の方向性

特性

IUPAC Name |

2-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-20(2,3)18-13-17(9-10-19(18)24-4)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWWQRYASCFENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)

![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)

![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)